molecular formula C15H17NO B309647 2-methyl-N-(1-naphthyl)butanamide

2-methyl-N-(1-naphthyl)butanamide

Cat. No.: B309647
M. Wt: 227.3 g/mol
InChI Key: XEOMKRLWOJYYGL-UHFFFAOYSA-N
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Description

2-Methyl-N-(1-naphthyl)butanamide is a branched aliphatic amide featuring a 2-methylbutanoyl chain linked to a 1-naphthylamine moiety.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

2-methyl-N-naphthalen-1-ylbutanamide

InChI

InChI=1S/C15H17NO/c1-3-11(2)15(17)16-14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3,(H,16,17)

InChI Key

XEOMKRLWOJYYGL-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC=CC2=CC=CC=C21

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-methyl-N-(1-naphthyl)butanamide with key analogs, highlighting structural variations and functional implications:

Compound Name Structural Features Bioactivity/Chemical Application Reference
2-Methyl-N-(1-naphthyl)butanamide 2-methylbutanamide backbone; 1-naphthyl substituent Hypothesized antimicrobial activity (inferred from analogs); potential hydrophobic binding effects
2-Methyl-N-(2'-phenylethyl)-butanamide 2-methylbutanamide backbone; phenylethyl substituent Disrupts QS system in Burkholderia glumae, inhibiting bacterial growth
3-Methyl-N-(2'-phenylethyl)-butanamide 3-methylbutanamide backbone; phenylethyl substituent Similar QS disruption; positional isomerism may alter binding affinity
N-(4-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide (para-fluorobutyrylfentanyl) Butanamide backbone; fluorophenyl and piperidinyl substituents Opioid receptor agonist; substituents enhance blood-brain barrier penetration
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide backbone; hydroxy-dimethylethyl directing group N,O-bidentate ligand for metal-catalyzed C–H functionalization

Key Research Findings and Analysis

Substituent Effects on Bioactivity

  • Aromatic Substituents : The 1-naphthyl group in the target compound is bulkier and more hydrophobic than the phenylethyl groups in analogs. This could enhance binding to hydrophobic pockets in bacterial proteins (e.g., QS systems) but may reduce solubility .
  • Positional Isomerism : Comparing 2-methyl-N-(1-naphthyl)butanamide with 3-methyl-N-(2'-phenylethyl)-butanamide (), the methyl group’s position on the butanamide chain may influence steric interactions, altering target affinity or metabolic stability.

Pharmacological Implications

  • Amide Chain Length : The butanamide backbone in para-fluorobutyrylfentanyl () is critical for opioid receptor binding. The 2-methyl branch in the target compound could similarly affect pharmacokinetics, though its naphthyl group may limit CNS penetration compared to fluorophenyl analogs .

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